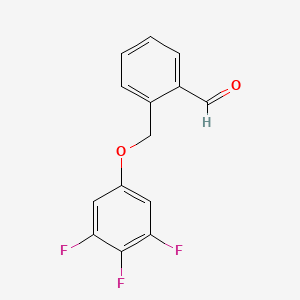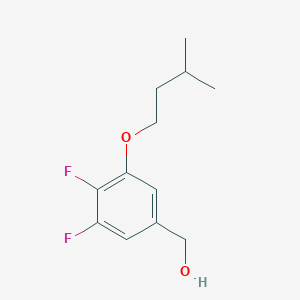![molecular formula C13H17BrO3 B7991613 1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7991613.png)
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound characterized by the presence of a bromophenyl group and a dioxanyl ring attached to a propanol backbone
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenyl group followed by the formation of a dioxanyl ring through a cyclization reaction. The final step involves the attachment of the propanol group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the dioxanyl ring can enhance solubility and stability. The propanol group may participate in hydrogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can be compared with similar compounds such as:
1-(2-Bromophenyl)-2-propanol: Lacks the dioxanyl ring, resulting in different chemical properties and reactivity.
1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol:
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-2-propanol: Variation in the position of the propanol group affects the compound’s chemical behavior.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,12-13,15H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHRQYDZMCVCIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Methylthio)phenyl]ethanethiol](/img/structure/B7991548.png)






![1-[2-(n-Pentylthio)phenyl]ethanol](/img/structure/B7991597.png)

![2-[4-(Diethylamino)phenyl]-2-propanol](/img/structure/B7991619.png)

